molecular formula C7H9N3 B13501460 (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine

(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B13501460
M. Wt: 135.17 g/mol
InChI Key: AENFXKBTJVWLDW-UHFFFAOYSA-N
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Description

(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethynyl-1-methyl-1H-pyrazole with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethynyl-1-methyl-1H-pyrazole
  • 2-ethynylpyrimidine
  • 3-ethynylthiophene
  • 5-ethynyl-1-methyl-1H-imidazole
  • 3-ethynylpyridine

Uniqueness

Compared to similar compounds, (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine stands out due to its unique combination of an ethynyl group and a methanamine moiety. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications .

Biological Activity

(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8N4\text{C}_7\text{H}_8\text{N}_4

This structure features a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has been shown to inhibit various cancer cell lines, including those resistant to conventional therapies.

Key Findings:

  • Inhibition of MPS1: The compound demonstrated potent inhibition of the MPS1 kinase, a critical regulator in the spindle assembly checkpoint, with an IC50 value of 0.079 μM. This inhibition was associated with improved metabolic stability compared to other analogs .
CompoundTargetIC50 (μM)Metabolic Stability (%)
This compoundMPS10.07953%
Other AnalogMPS10.46Varies

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory and antibacterial activities. Research indicates that these compounds can modulate inflammatory pathways and exhibit significant antibacterial effects against various strains.

Case Study:
A study evaluated the anti-inflammatory activity of several pyrazole derivatives and found that those similar to this compound showed promising results with IC50 values comparable to standard anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:

  • Kinase Inhibition: The compound inhibits MPS1 kinase activity, which is essential for proper cell division and proliferation.
  • Cell Cycle Arrest: In vitro studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Mediators: It may also affect the production of pro-inflammatory cytokines, thereby reducing inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines:

Cell LineIC50 (μM)
HeLa0.52
MCF70.34
HT290.86

These results indicate that the compound possesses significant antiproliferative activity against these tumor cell lines .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in tumor growth inhibition. The compound was administered in a xenograft model, where it exhibited dose-dependent inhibition of tumor growth.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(4-ethynyl-1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C7H9N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,4,8H2,2H3

InChI Key

AENFXKBTJVWLDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN)C#C

Origin of Product

United States

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